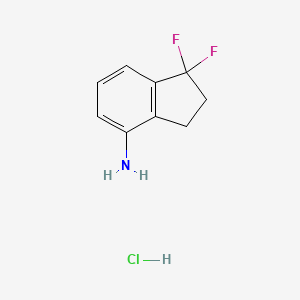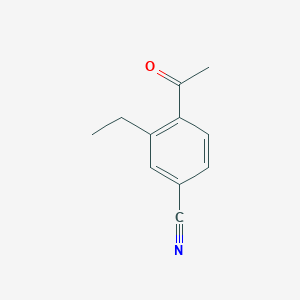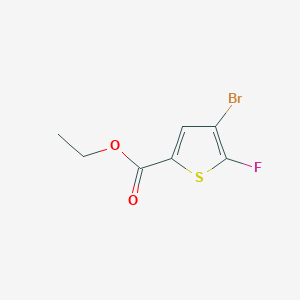![molecular formula C12H10N2O B13678475 2-(Furan-2-yl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13678475.png)
2-(Furan-2-yl)-8-methylimidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Furan-2-yl)-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound that combines the structural features of furan and imidazo[1,2-a]pyridine. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-8-methylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to promote cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
2-(Furan-2-yl)-8-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The imidazo[1,2-a]pyridine ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorinating agents are commonly employed.
Major Products Formed
The major products formed from these reactions include furan-2-carboxylic acid derivatives, dihydroimidazo[1,2-a]pyridine derivatives, and various substituted imidazo[1,2-a]pyridine compounds .
Aplicaciones Científicas De Investigación
2-(Furan-2-yl)-8-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mecanismo De Acción
The mechanism by which 2-(Furan-2-yl)-8-methylimidazo[1,2-a]pyridine exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and molecular targets are still under investigation .
Comparación Con Compuestos Similares
Similar Compounds
2-(Furan-2-yl)imidazo[1,2-a]pyridine: Lacks the methyl group at the 8-position.
8-Methylimidazo[1,2-a]pyridine: Lacks the furan ring.
2-(Thiophen-2-yl)-8-methylimidazo[1,2-a]pyridine: Contains a thiophene ring instead of a furan ring.
Uniqueness
2-(Furan-2-yl)-8-methylimidazo[1,2-a]pyridine is unique due to the presence of both the furan and imidazo[1,2-a]pyridine rings, which confer distinct chemical and biological properties. The combination of these rings allows for diverse chemical reactivity and potential biological activities that are not observed in similar compounds .
Propiedades
Fórmula molecular |
C12H10N2O |
|---|---|
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
2-(furan-2-yl)-8-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H10N2O/c1-9-4-2-6-14-8-10(13-12(9)14)11-5-3-7-15-11/h2-8H,1H3 |
Clave InChI |
XVJFIXROASMDHO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CN2C1=NC(=C2)C3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13678398.png)
![4-Bromo-3-ethylbenzo[d]isoxazole](/img/structure/B13678413.png)



![8-Bromo-6-iodo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13678429.png)





![(E)-N-[4-(Phenyldiazenyl)phenyl]-1,2,3,6-tetrahydropyridine-4-carboxamide Trifluoroacetate](/img/structure/B13678454.png)

